3-Fluoro-4-(oxetan-3-yloxy)aniline
Overview
Description
3-Fluoro-4-(oxetan-3-yloxy)aniline is a chemical compound with the linear formula C9H10FNO2 . It is also known as 3-Fluoro-4-(oxetan-3-yloxy)-benzonitrile .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-(oxetan-3-yloxy)aniline consists of a four-membered oxetane ring attached to an aniline group via an oxygen atom . The InChI key for this compound is MEEYTJFWCZEPMN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-(oxetan-3-yloxy)aniline include a molecular weight of 183.18 g/mol . The compound has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Application in Kinase Inhibitor Studies
3-Fluoro-4-(oxetan-3-yloxy)aniline and its derivatives have been studied for their roles as kinase inhibitors. For instance, a study investigated the docking of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) and related compounds with c-Met kinase. This research focused on understanding the orientations and active conformations of these inhibitors, using docking to analyze molecular features contributing to high inhibitory activity. Predictive models for biological activities of these kinase inhibitors were developed using quantitative structure–activity relationship (QSAR) methods (Caballero et al., 2011).
Potential Use in NLO Materials
The vibrational analysis of fluoro-substituted anilines, including 3-fluoro-4-(oxetan-3-yloxy)aniline analogs, has indicated their potential use in nonlinear optical (NLO) materials. A study combined experimental and theoretical vibrational analysis to explore this application. It highlighted the influence of substituent positions on vibrational spectra and the relationship between molecular structure and NLO properties (Revathi et al., 2017).
Electrochemical Properties and Polymerization
The electrochemical behavior of fluoro-substituted aniline monomers, including compounds related to 3-fluoro-4-(oxetan-3-yloxy)aniline, has been a subject of study. Research in this area has examined the potential for electrochemical polymerization and the resulting polymer characteristics. This includes investigations into the solubility, thermal behavior, and conductivity of the resulting polyfluoroanilines (Cihaner & Önal, 2002).
Synthesis of Quinolones
There has also been research into the synthesis of 3-fluoro-2-quinolones from anilines, including 3-fluoro-4-(oxetan-3-yloxy)aniline. This involves a cyclization reaction and has implications for pharmaceutical development, as quinolones are a class of potent antibiotics (Mävers & Schlosser, 1996).
Theoretical Structural Analysis
Theoretical studies have also been conducted to analyze the structural and spectroscopic properties of fluoro-substituted anilines. Such research provides insights into the pharmaceutical importance of these compounds and assists in predicting complex aniline precursors' properties (Aziz et al., 2018).
properties
IUPAC Name |
3-fluoro-4-(oxetan-3-yloxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-3-6(11)1-2-9(8)13-7-4-12-5-7/h1-3,7H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTYADRJDUCEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274719 | |
Record name | Benzenamine, 3-fluoro-4-(3-oxetanyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(oxetan-3-yloxy)aniline | |
CAS RN |
1349716-61-5 | |
Record name | Benzenamine, 3-fluoro-4-(3-oxetanyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 3-fluoro-4-(3-oxetanyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(oxetan-3-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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